H-Gly-phe-tyr-OH
Overview
Description
Efficient Synthesis of Aminobenzazepinones
The study presented in paper focuses on the synthesis of a complex aminobenzazepinone derivative starting from commercially available tyrosine. The authors developed an efficient methodology to synthesize Pht-Hba(2,6-Cl2-Bn)-Gly-OH by converting the dipeptide Pht-Tyr(2,6-Cl2-Bn)-Gly-OH to a 1,3-oxazolidin-5-one, which then undergoes Friedel-Crafts cyclization. This process resulted in excellent yields of the desired compound, which is significant for studying biologically active conformations of peptides.
Hydrogen Bonding in Aromatic Amino Acids
In paper , ab initio calculations were used to compare the hydrogen bonding capabilities of aromatic amino acids, which are relevant to the structure of H-Gly-Phe-Tyr-OH. The study found that conventional H-bonds are strongest, with His forming the strongest bond, followed by Tyr, and then Trp. The research also identified OH..phi and CH..O interactions as important stabilizing interactions in protein structures, with the strength of these H-bonds following the trend Trp > His > Tyr ≈ Phe.
Synthesis of Corticotropin and α-Melanotropin Derivatives
Paper describes the detailed synthesis of a decapeptide that includes the Tyr and Phe amino acids, which are part of the H-Gly-Phe-Tyr-OH sequence. This decapeptide is an essential portion of corticotropin (ACTH) and α-melanotropin (α-MSH) molecules. The paper also discusses the synthesis of derivatives with protecting groups that facilitate further peptide synthesis, highlighting the importance of Tyr and Phe in hormone-related peptides.
Tritium Labelled β-Casomorphine Analogues
The synthesis of tritium-labelled peptides containing Phe and Tyr is discussed in paper . The precursor peptides were synthesized by stepwise elongation and coupling, followed by catalytic dehalotritiation to achieve high specific radioactivities. This research is relevant for understanding the chemical behavior and synthesis of peptides similar to H-Gly-Phe-Tyr-OH.
δ-Opioid Antagonist Synthesis and Binding Characteristics
Paper explores the synthesis and binding characteristics of a δ-opioid antagonist that includes Tyr and Phe in its structure. The study demonstrates the high δ-opioid antagonist potency and selectivity of the compound, which was radiolabeled for binding assays. This research provides insight into the interactions of peptides with opioid receptors, which is relevant for the pharmacological aspects of peptides like H-Gly-Phe-Tyr-OH.
Gas-Phase Structure of the Tyrosine–Glycine Dipeptide
The structural preferences of the Tyr-Gly dipeptide, which is part of the H-Gly-Phe-Tyr-OH sequence, were investigated in paper using a hierarchical selection scheme of electronic structure methods. The study identified the most stable conformers and highlighted the importance of hydrogen bonding and folded peptide backbones. This research is crucial for understanding the molecular structure and stability of peptides.
Scientific Research Applications
Food Protein Modification
Glycation, also known as the Maillard reaction, improves the functional properties of food proteins, such as solubility, water retention, gelling, and emulsifying properties. H-Gly-Phe-Tyr-OH could be relevant in studying the physicochemical properties and structure of glycoconjugates of food proteins. Understanding the relationship between the structure and functional properties of glycated proteins can aid in food science, particularly in protein modification within the food industry (Liu, Ru, & Ding, 2012).
Peptide Chemistry
In peptide chemistry, the structure-activity relationships of peptides similar in structure to H-Gly-Phe-Tyr-OH have been explored. For example, studies on alpha- and beta-melanocyte stimulating hormones, which share a resemblance in sequence, highlight the importance of understanding peptide sequences in developing antagonists and investigating hormonal activities. Such research can inform the development of therapeutic peptides and elucidate peptide functions in biological systems (Okada, 2009).
Amino Acid and Protein Studies
Research into the specific amino acid dependency of cells, particularly melanoma cells, underscores the critical role of amino acids like tyrosine and phenylalanine in regulating cellular behaviors. These studies are pertinent for understanding how peptides and amino acids influence metabolic and signaling pathways, potentially impacting cancer research and treatment strategies (Fu & Meadows, 2007).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c21-12-18(25)22-16(10-13-4-2-1-3-5-13)19(26)23-17(20(27)28)11-14-6-8-15(24)9-7-14/h1-9,16-17,24H,10-12,21H2,(H,22,25)(H,23,26)(H,27,28)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMMIGULQSIRCD-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-phe-tyr-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.